2,6-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
2,6-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. This compound is characterized by the presence of two chlorine atoms at the 2 and 6 positions of the benzene ring, and a thiadiazole ring substituted with an ethoxyethyl group. Benzamide derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science.
Preparation Methods
The synthesis of 2,6-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 2,6-dichlorobenzoyl chloride with 5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
2,6-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2,6-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential pharmacological activities, including antimicrobial, antifungal, and anticancer properties.
Agriculture: It is explored as a potential pesticide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Material Science: The compound is investigated for its use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2,6-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins essential for the survival of pathogens or cancer cells. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
2,6-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide can be compared with other benzamide derivatives, such as:
- 2,6-dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
- 2,6-dichloro-N-(2-(cyclopropanecarboxamido)pyridin-4-yl)benzamide
These compounds share structural similarities but differ in their substituents and specific applications. The unique combination of the thiadiazole ring and the ethoxyethyl group in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H13Cl2N3O2S |
---|---|
Molecular Weight |
346.2 g/mol |
IUPAC Name |
2,6-dichloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C13H13Cl2N3O2S/c1-2-20-7-6-10-17-18-13(21-10)16-12(19)11-8(14)4-3-5-9(11)15/h3-5H,2,6-7H2,1H3,(H,16,18,19) |
InChI Key |
CUTCBAIBYAOOOX-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCC1=NN=C(S1)NC(=O)C2=C(C=CC=C2Cl)Cl |
Origin of Product |
United States |
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